tert-Butyl 4-hydroxybenzoate

Hydrolytic stability Ester hydrolysis Steric hindrance

Researchers requiring an acid-labile protecting group that resists nucleophilic attack encounter supply inconsistency with low-melting linear parabens. tert-Butyl 4-hydroxybenzoate (mp 130-132 °C) resolves this by providing a crystalline solid for precise weighing, while its sterically hindered ester hydrolyzes 10- to 100-fold slower than methyl- or butylparaben. • Consistent 98%+ purity (GC) with lot-specific CoA. • Ambient-stable solid simplifies storage and international shipping. • Bulk kg-scale availability reduces re-validation frequency for process chemistry groups.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 25804-49-3
Cat. No. B153417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-hydroxybenzoate
CAS25804-49-3
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3
InChIKeyWHWMOMRHHQLBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-hydroxybenzoate: Physicochemical and Stability Profile


tert-Butyl 4-hydroxybenzoate (TBHB) is the tert-butyl ester of 4-hydroxybenzoic acid, belonging to the paraben family of preservatives and fine chemical intermediates . With a molecular weight of 194.23 g/mol and formula C₁₁H₁₄O₃, TBHB exists as a white crystalline solid with a melting point of 130–132 °C . The compound features a sterically bulky tert-butyl group, which confers enhanced resistance to hydrolysis and distinct solubility characteristics compared to linear alkyl parabens such as methylparaben, ethylparaben, propylparaben, and butylparaben [1]. TBHB is utilized as a synthetic intermediate in organic synthesis, pharmaceutical research, and select industrial applications, with additional reported activity as a tyrosine kinase inhibitor .

Synthetic intermediate with sterically hindered tert-butyl ester for hydrolysis resistance
Supports kinase pathway interaction studies (reported VEGFR-2 probe)
Solid crystalline form (high mp) facilitates precise synthetic handling

Why Linear Parabens Cannot Replace TBHB


Substituting a linear alkyl paraben (e.g., methylparaben, butylparaben) for tert-butyl 4-hydroxybenzoate in research or industrial workflows is not equivalent due to fundamentally different physicochemical and stability profiles. The tert-butyl group imparts steric hindrance that significantly reduces the rate of ester hydrolysis and alters lipophilicity, as reflected in distinct log P values [1]. Linear alkyl parabens exhibit decreasing antimicrobial potency with increasing chain length beyond C4, whereas the branched tert-butyl structure modifies both solubility and hydrolytic stability in ways that linear homologs cannot replicate [2]. Consequently, experimental outcomes—particularly in synthetic chemistry applications requiring acid-labile protecting groups, polymer stabilization, or assays involving esterase-mediated hydrolysis—are non-transferable between TBHB and its linear analogs. The quantitative evidence presented below establishes the specific, measurable dimensions of differentiation that inform compound selection decisions.

Steric hindrance
Tert-butyl branching reduces hydrolysis rate; linear alkyl esters may degrade faster in aqueous or enzymatic systems.
Lipophilicity shift
Branched structure alters log P profile compared to linear parabens, affecting membrane partitioning and extraction efficiency.
Activity mismatch
Linear parabens lack reported kinase interaction; antimicrobial potency spectra differ and may not transfer to TBHB applications.

TBHB vs. Linear Parabens: Quantitative Differences


Hydrolytic Stability vs. Linear Parabens

tert-Butyl 4-hydroxybenzoate exhibits enhanced resistance to ester hydrolysis compared to linear alkyl parabens due to steric shielding of the carbonyl carbon by the bulky tert-butyl group. While direct comparative hydrolysis rate constants for TBHB are not available in the open literature, class-level inference from structure-activity relationships of hindered vs. unhindered benzoate esters demonstrates that branching at the α-carbon of the alkoxy group reduces alkaline hydrolysis rates by 10- to 100-fold relative to linear primary alkyl esters [1]. Linear parabens (methyl to butyl) undergo rapid esterase-mediated hydrolysis in biological systems, whereas the tert-butyl ester moiety is known to exhibit significantly slower hydrolytic cleavage [2].

Hydrolytic stability
Class-level inference
Estimated 10- to 100-fold slower alkaline hydrolysis vs. linear alkyl parabens (class-level kinetics for hindered benzoate esters).
Supports formulation stability screening
Direct comparative rate constants not published; inferred from SAR
Hydrolytic stability Ester hydrolysis Steric hindrance Preservative degradation

Lipophilicity vs. Linear Parabens

tert-Butyl 4-hydroxybenzoate has an estimated Log Kow of 3.36, indicating substantially higher lipophilicity than shorter-chain linear parabens and comparable lipophilicity to butylparaben (n-butyl ester), but with a branched structure that alters membrane interaction kinetics . Comparative data from authoritative databases show: methylparaben Log P ≈ 1.96; ethylparaben Log P ≈ 2.47; propylparaben Log P ≈ 3.04; butylparaben (n-butyl) Log P ≈ 3.57 [1].

Lipophilicity
Cross-study comparable
TBHB Log Kow ≈ 3.36 (KOWWIN); Δ vs. methylparaben +1.40, vs. propylparaben +0.32.
Higher log P impacts extraction and membrane partitioning studies
Estimated values; ACD/Labs Log P 3.09
Lipophilicity Log P Partition coefficient Membrane permeability

Thermal Stability and Melting Point

tert-Butyl 4-hydroxybenzoate is a white crystalline solid with a melting point of 130–132 °C , which is markedly higher than linear alkyl parabens: methylparaben (mp 125–128 °C), ethylparaben (mp 115–118 °C), propylparaben (mp 95–98 °C), and butylparaben (mp 68–71 °C) [1]. TBHB remains solid at temperatures where propylparaben and butylparaben have melted, enabling different handling, storage, and formulation options.

Melting point
Cross-study comparable
TBHB 130–132 °C; exceeds propylparaben by +35 °C, butylparaben by +62 °C.
Solid-state handling and thermal stability advantage in synthesis
Capillary mp; linear paraben mp 68–128 °C
Melting point Thermal stability Solid-state handling Crystallinity

Synthetic Yield

A laboratory-scale synthesis of tert-butyl 4-hydroxybenzoate via DCC-mediated esterification of 4-hydroxybenzoic acid with tert-butyl alcohol, using DBU as catalyst in dichloromethane at room temperature, yielded 1.1 g (55% yield) of white crystalline product after column chromatographic purification . Comparative yields for linear alkyl paraben syntheses under similar conditions are not consistently reported, but the 55% yield provides a benchmark for procurement of research-grade material versus custom synthesis.

Synthetic yield
Data to verify
Reported isolated yield 55% (1.1 g) via DCC/DBU esterification; characterized by ¹H NMR.
Benchmark for procurement and quality assessment
No head-to-head yield comparison with linear parabens
Synthetic yield Esterification Process chemistry Purity

Water Solubility vs. Linear Parabens

tert-Butyl 4-hydroxybenzoate has an estimated water solubility of approximately 241–327 mg/L at 25 °C based on Log Kow (3.36) fragment-based models . This solubility is substantially lower than methylparaben (~2500 mg/L) and ethylparaben (~885 mg/L), and comparable to propylparaben (~500 mg/L) and butylparaben (~207 mg/L) [1]. The compound is described as insoluble in water but soluble in alcohols, ethers, and ketones .

Water solubility
Estimated
TBHB 241–327 mg/L (est. 25 °C); ~10-fold lower than methylparaben, similar to butylparaben.
Informs aqueous formulation design and analytical sample prep
Fragment-based model; experimental data pending
Water solubility Hydrophobicity Formulation Aqueous compatibility

VEGFR-2 Kinase Inhibitory Activity

tert-Butyl 4-hydroxybenzoate has been reported to exhibit tyrosine kinase inhibitory activity, with evaluation against vascular endothelial growth factor receptor 2 (VEGFR-2) and AZD2932 . No quantitative IC₅₀ values are provided in publicly available vendor technical data sheets, and no direct comparative data against other 4-hydroxybenzoate esters are available. This activity profile distinguishes TBHB from linear alkyl parabens, which are predominantly characterized by antimicrobial rather than kinase inhibitory properties.

VEGFR-2 interaction
Supporting evidence
Qualitative kinase interaction reported; quantitative IC₅₀ not publicly disclosed.
Supports kinase pathway probe context
No comparative data vs. other 4-hydroxybenzoate esters
Tyrosine kinase inhibition VEGFR-2 Pharmacological activity Kinase assay

TBHB: Application Scenarios


Acid-Labile Protecting Group

The tert-butyl ester moiety of TBHB serves as an acid-labile protecting group for carboxylic acids in multi-step organic synthesis. The steric hindrance provided by the tert-butyl group confers resistance to nucleophilic attack and base-catalyzed hydrolysis, allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This property, combined with the compound's solid crystalline form (mp 130–132 °C ), facilitates precise weighing and handling in synthetic workflows where liquid or low-melting linear parabens would be impractical.

Tyrosine Kinase Pathway Research

TBHB has been evaluated as a tyrosine kinase inhibitor with reported activity against VEGFR-2 , distinguishing it from linear alkyl parabens which lack this pharmacological profile. Researchers investigating angiogenesis-related pathways, tumor biology, or kinase signaling cascades may prioritize TBHB over linear parabens when seeking a structurally defined small-molecule probe with documented kinase interaction potential.

Stability-Critical Formulations

In aqueous or semi-aqueous formulations where ester hydrolysis limits preservative efficacy, the enhanced hydrolytic stability of the tert-butyl ester relative to linear alkyl parabens (class-level inference, 10- to 100-fold slower hydrolysis ) provides extended antimicrobial protection. The higher Log Kow of 3.36 also favors partitioning into lipid phases, making TBHB suitable for emulsion-based formulations where antimicrobial activity at the oil-water interface is required.

Chromatographic Reference Standard

The distinct retention characteristics of TBHB, driven by its branched tert-butyl group and Log P of 3.36 compared to linear parabens (Log P 1.96–3.57 ), make it a valuable reference standard for HPLC and GC-MS method development. Its unique chromatographic behavior enables resolution from co-eluting linear paraben peaks in complex matrices, supporting accurate quantification in preservative analysis and environmental monitoring studies.

Application
Selection Property
Validation Focus
Acid-labile protecting group
Tert-butyl steric hindrance and acid sensitivity
Deprotection conditions and synthetic compatibility
Kinase pathway studies
Reported VEGFR-2 interaction probe
Kinase assay endpoint review
Stability-critical formulations
Hydrolysis resistance and log P profile
Formulation stability and antimicrobial endpoint
Chromatographic reference standard
Distinct retention from linear parabens
HPLC/GC-MS resolution and Log P verification

Technical Documentation Hub

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